molecular formula C4H8N4O2S B13220237 (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide

Cat. No.: B13220237
M. Wt: 176.20 g/mol
InChI Key: JORRZGUVKWOPAB-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include copper sulfate and sodium ascorbate, which act as the catalyst and reducing agent, respectively .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or interacting with amino acid residues in proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(1-methyltriazol-4-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)

InChI Key

JORRZGUVKWOPAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CS(=O)(=O)N

Origin of Product

United States

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